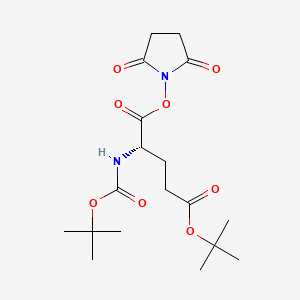

![molecular formula C19H27N3O6 B613756 Acide 4-[(Boc)2-guanidino]phénylacétique CAS No. 1263045-12-0](/img/structure/B613756.png)

Acide 4-[(Boc)2-guanidino]phénylacétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 4-[(Boc)2-guanidino]phenylacetic acid is 1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) .Chemical Reactions Analysis

The reaction involves the protection of guanidine with Boc groups using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), coupling of Boc-protected guanidine with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), deprotection of Boc groups using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl), neutralization of the reaction mixture with sodium hydroxide (NaOH) and extraction with dichloromethane (DCM), and purification of the crude product by recrystallization or column chromatography.Physical And Chemical Properties Analysis

The compound is a light yellow crystalline powder with a melting point of 130 - 131 C . It should be stored at 0 - 8 C .Applications De Recherche Scientifique

Synthèse de Guanidines

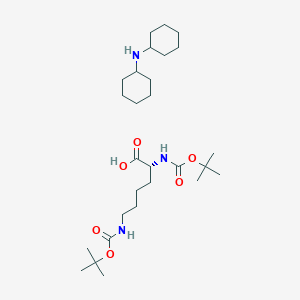

Le composé joue un rôle crucial dans la synthèse des guanidines {svg_1}. Les guanidines sont des groupes fonctionnels polyvalents en chimie et ont trouvé des applications dans une diversité d'activités biologiques.

Inhibiteurs de Kinases

Le composé a été utilisé dans la synthèse de dérivés diaromatiques de 3-guanidinium-4′-arylguanidinium en tant qu'inhibiteurs de kinases {svg_2}. Les inhibiteurs de kinases constituent une classe importante de médicaments qui bloquent certaines enzymes connues sous le nom de kinases.

Antagonistes des Récepteurs α2-Adrénergiques

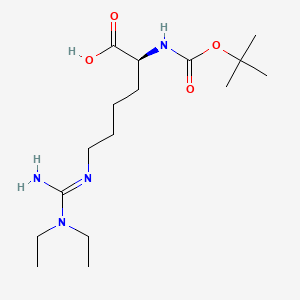

Le composé a été utilisé dans la préparation de 2-pyridinoguanidines en tant qu'antagonistes des récepteurs α2-adrénergiques {svg_3}. Ces antagonistes sont utilisés dans le traitement de plusieurs maladies, y compris l'hypertension, la dépression et les troubles paniques.

Mécanisme D'action

The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of enzymes involved in various metabolic pathways. Specifically, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to inhibit the activity of arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis. By inhibiting these enzymes, 4-[(Boc)2-guanidino]phenylacetic acid can alter metabolic pathways and reduce the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve insulin sensitivity in adipose tissue.

Biochemical and Physiological Effects:

4-[(Boc)2-guanidino]phenylacetic acid has been shown to have a variety of biochemical and physiological effects in scientific research. In cancer research, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to inhibit tumor growth and induce apoptosis by reducing the activity of arginase and ornithine decarboxylase. In neurodegenerative disease research, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to reduce oxidative stress and inflammation in the brain by inhibiting the activity of arginase. In metabolic disorder research, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue by inhibiting the activity of arginase.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(Boc)2-guanidino]phenylacetic acid has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of specific enzymes involved in various metabolic pathways, making it a useful tool for studying these pathways. Another advantage is its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders. However, a limitation of 4-[(Boc)2-guanidino]phenylacetic acid is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for research on 4-[(Boc)2-guanidino]phenylacetic acid. One area of research could focus on developing more efficient synthesis methods for 4-[(Boc)2-guanidino]phenylacetic acid to improve its purity and yield. Another area of research could focus on identifying more specific targets for 4-[(Boc)2-guanidino]phenylacetic acid inhibition in various metabolic pathways. Additionally, research could explore the potential therapeutic applications of 4-[(Boc)2-guanidino]phenylacetic acid in other areas, such as cardiovascular disease and autoimmune disorders. Finally, research could investigate the potential use of 4-[(Boc)2-guanidino]phenylacetic acid as a diagnostic tool for various diseases.

Méthodes De Synthèse

The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid involves the reaction of 4-nitrophenylacetic acid with Boc-protected guanidine. The reaction is catalyzed by a base and yields 4-[(Boc)2-guanidino]phenylacetic acid as a white solid. The purity of the compound can be improved through recrystallization and purification techniques.

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLPHFNMIHNLKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

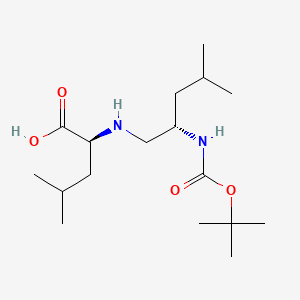

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)